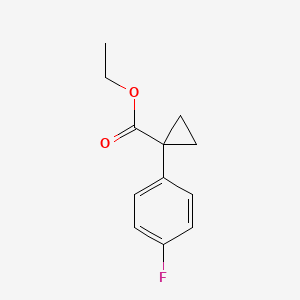

Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate

説明

Molecular Architecture and Stereochemical Considerations

The compound features a strained cyclopropane core fused to a 4-fluorophenyl group and an ethyl ester moiety. Its molecular formula is C₁₂H₁₃FO₂ , with a molecular weight of 208.23 g/mol . The cyclopropane ring introduces significant angle strain (≈60° bond angles), which influences its reactivity and conformational preferences.

Key Structural Features:

- Cyclopropane ring : Three-membered carbon ring with sp³-hybridized carbons.

- 4-Fluorophenyl group : Para-substituted aromatic ring with an electron-withdrawing fluorine atom.

- Ethyl ester : Carboxylate group esterified with ethanol, contributing to hydrophobicity.

Stereochemical Analysis:

The compound exhibits cis-trans isomerism due to restricted rotation around the cyclopropane-aryl bond. In analogous systems (e.g., ethyl 2-(4-fluorophenyl)cyclopropane-1-carboxylate), trans-isomers dominate due to reduced steric hindrance between the fluorophenyl and ester groups. Nuclear Overhauser effect (NOE) studies on related compounds suggest a preference for the trans configuration, where the fluorophenyl and ester substituents occupy opposite faces of the cyclopropane plane.

特性

IUPAC Name |

ethyl 1-(4-fluorophenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO2/c1-2-15-11(14)12(7-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEBLFOXTYFEQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682185 | |

| Record name | Ethyl 1-(4-fluorophenyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261956-33-5 | |

| Record name | Ethyl 1-(4-fluorophenyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of ethyl diazoacetate with 4-fluorostyrene in the presence of a transition metal catalyst such as rhodium or copper. The reaction is carried out under controlled conditions, often at low temperatures, to ensure the formation of the desired cyclopropane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

科学的研究の応用

Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and other biochemical processes.

Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity to certain molecular targets, while the cyclopropane ring can influence its stability and reactivity.

類似化合物との比較

Comparison with Structurally Similar Compounds

This section compares Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate with four analogous cyclopropane esters, focusing on structural variations, physicochemical properties, and synthetic methodologies.

Structural and Functional Group Variations

The key distinction among these compounds lies in the substituents on the phenyl ring and their electronic effects:

Key Observations:

- Electronic Effects: The -F (moderate electron-withdrawing), -OH (electron-donating), -NO₂ (strong electron-withdrawing), and -CF₃ (highly electron-withdrawing) substituents influence reactivity and intermolecular interactions.

- Molecular Weight : The trifluoromethyl derivative has the highest molecular weight (270.24 g/mol) due to the bulky -CF₃ group .

Limitations and Contradictions in Available Data

- Physical Properties : Melting points, boiling points, and solubility data are absent for most compounds.

- Yield Consistency : Reported yields for the hydroxyl derivative are incomplete, limiting reproducibility assessment .

生物活性

Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound, characterized by a cyclopropane ring and a 4-fluorophenyl group, has been investigated for various applications, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a cyclopropane ring linked to an ethyl ester functional group and a para-fluorophenyl substituent. The presence of the fluorine atom enhances the compound's lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The fluorophenyl group enhances binding affinity, potentially modulating enzyme activity or receptor signaling pathways. For instance, studies suggest that the compound may inhibit certain metabolic enzymes, leading to altered cellular functions and contributing to its therapeutic effects .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic processes .

Anticancer Activity

This compound has shown promise in anticancer research. A study evaluated its effects on human myeloid leukemia cell lines (U937), revealing significant inhibition of cell proliferation without inducing cytotoxicity . This selective action suggests potential for development as a targeted cancer therapy.

Structure-Activity Relationship (SAR)

The SAR studies for this compound indicate that modifications to the cyclopropane ring or the aromatic substituent can significantly influence biological activity. For example, variations in substituent position and electronic properties can enhance or diminish binding affinity to target enzymes .

| Substituent Position | Effect on Activity |

|---|---|

| Para-Position | Enhanced binding affinity |

| Meta-Position | Reduced activity |

| No Substituent | Minimal activity |

Case Studies

Several case studies have explored the biological efficacy of this compound:

- Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics, demonstrating superior activity against resistant bacterial strains .

- Cancer Cell Line Study : A recent investigation focused on the compound's effects on leukemia cells, highlighting its ability to inhibit proliferation while sparing normal cells, suggesting a favorable therapeutic index .

- Mechanistic Insights : Research into the compound's mechanism revealed that it may act as an inhibitor of specific kinases involved in cancer cell signaling pathways, further supporting its potential as an anticancer agent .

Q & A

How can reaction conditions be optimized for synthesizing Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate to improve yield and purity?

Methodological Answer:

Synthesis optimization involves evaluating catalysts, solvents, and reaction kinetics. For cyclopropane derivatives, Michael addition reactions (e.g., ethyl acetoacetate with chalcones under basic conditions) are common. Evidence from analogous compounds suggests refluxing in absolute ethanol with 10% NaOH achieves cyclization, but yield can be enhanced by:

- Catalyst screening : Testing alternatives like DBU or phase-transfer catalysts for faster kinetics.

- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.

- Temperature control : Gradual heating (60–80°C) reduces side reactions.

Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

How do conformational discrepancies in crystal structures of cyclopropane derivatives inform structural analysis?

Methodological Answer:

X-ray crystallography reveals conformational variations (e.g., envelope vs. screw-boat puckering in cyclohexene rings) due to steric strain or intermolecular interactions. For this compound:

- Puckering parameters : Calculate Cremer-Pople parameters (Q, θ, φ) to quantify ring distortions.

- Dihedral angles : Measure fluorophenyl/chlorophenyl plane angles (e.g., 76–90°) to assess steric hindrance.

- Disorder modeling : Use split-occupancy refinement for disordered groups (e.g., ethyl or aromatic moieties).

Complementary DFT simulations (B3LYP/6-311G**) validate observed conformations and electronic environments .

What strategies enable functionalization of the cyclopropane ring in this compound?

Methodological Answer:

Functionalization leverages the ring strain of cyclopropane for regioselective reactions:

- Nucleophilic substitution : Replace ester groups (e.g., ethyl) with amines or thiols under basic conditions.

- Cross-coupling : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the cyclopropane carbon.

- Oxidation/Reduction : Convert esters to carboxylic acids (LiOH/H₂O) or alcohols (LiAlH₄).

Evidence from ethyl 1-(aminomethyl)cyclopropanecarboxylate highlights reductive amination as a viable route .

Which spectroscopic techniques resolve stereochemical and electronic ambiguities in this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl δ 115–160 ppm for C-F coupling). NOESY confirms spatial proximity of cyclopropane protons.

- IR : Ester C=O stretches (~1700 cm⁻¹) and fluorophenyl C-F (~1220 cm⁻¹) validate functional groups.

- MS : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns.

Crystallographic data (e.g., bond lengths: C7B–C12B = 1.398 Å) cross-validate spectroscopic assignments .

How can DFT studies elucidate electronic properties and reactivity trends?

Methodological Answer:

Density functional theory (DFT) at B3LYP/6-311G** level:

- Frontier orbitals : HOMO-LUMO gaps predict sites for nucleophilic/electrophilic attacks.

- Electrostatic potential maps : Highlight electron-deficient regions (e.g., cyclopropane ring) prone to ring-opening.

- Transition state modeling : Simulate reaction pathways (e.g., ester hydrolysis activation energy).

Studies on analogous compounds demonstrate correlations between computed dipole moments and solubility trends .

What in vitro assays assess bioactivity of derivatives of this compound?

Methodological Answer:

Derivatives are screened for pharmacological potential via:

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination.

- Receptor binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors).

- Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ < 10 µM suggests therapeutic potential).

Evidence from fluorophenyl-containing drugs (e.g., Pruvanserin) supports targeting CNS disorders .

How does the fluorophenyl group influence the compound’s physicochemical properties?

Methodological Answer:

The 4-fluorophenyl moiety:

- Lipophilicity : Increases logP (~2.5) compared to non-fluorinated analogs, enhancing membrane permeability.

- Electron-withdrawing effect : Stabilizes adjacent carbocations, facilitating ring-opening reactions.

- Bioisosterism : Mimics phenyl groups in drug-receptor interactions while resisting metabolic oxidation.

Comparative studies show fluorinated derivatives exhibit improved pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。